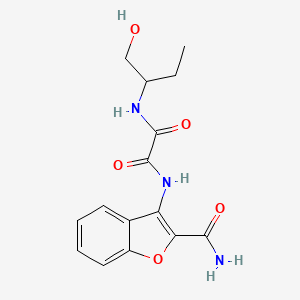
N1-(2-carbamoylbenzofuran-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-carbamoylbenzofuran-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide, commonly known as CBO, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CBO is a small molecule that belongs to the class of oxalamide derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of CBO is not fully understood, but studies have suggested that it may act by modulating various signaling pathways. CBO has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell growth. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. In addition, CBO has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
CBO has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are major contributors to various diseases. CBO has also been found to regulate energy metabolism and cell growth by activating the AMPK pathway. In addition, CBO has been found to have neuroprotective effects by reducing neuronal damage and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBO has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. It is also stable under physiological conditions and can be easily synthesized in the lab. However, there are some limitations to using CBO in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on various signaling pathways. In addition, its efficacy and safety in humans are yet to be determined.
Direcciones Futuras
There are several future directions for research on CBO. One potential area of research is its use as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in various types of cancer. Another potential area of research is its use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Studies have shown promising results in animal models, and more research is needed to determine its potential in humans. Additionally, more research is needed to understand the mechanism of action of CBO and its effects on various signaling pathways.
Métodos De Síntesis
The synthesis of CBO involves the reaction of 2-amino-3-carboxybenzofuran with 2-hydroxy-1-butanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction takes place in anhydrous conditions under nitrogen atmosphere and yields CBO as a white solid.
Aplicaciones Científicas De Investigación
CBO has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammation. CBO has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing the proliferation of cancer cells. It has also shown neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, CBO has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-N'-(1-hydroxybutan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-2-8(7-19)17-14(21)15(22)18-11-9-5-3-4-6-10(9)23-12(11)13(16)20/h3-6,8,19H,2,7H2,1H3,(H2,16,20)(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSMEKSWRNQDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-carbamoylbenzofuran-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2789013.png)
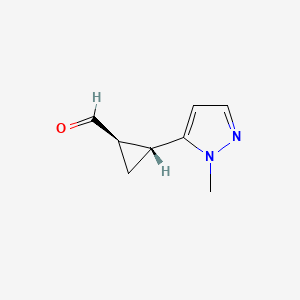
![2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2789015.png)
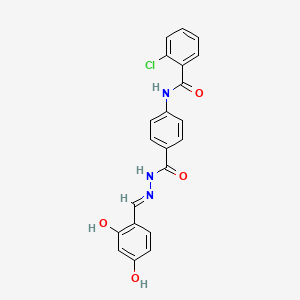
![(2S,3S)-2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid](/img/structure/B2789018.png)
![N-[2-[(1-Cyclopentyl-5-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2789020.png)
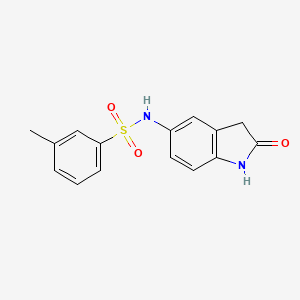
![4-(4,4-Difluorocyclohexanecarbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2789023.png)

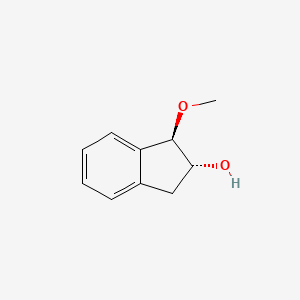
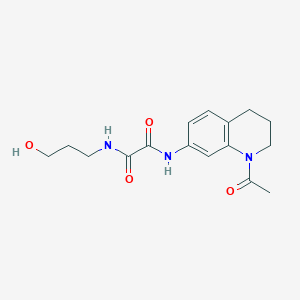
![Tert-butyl 6-formyl-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2789030.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2789031.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2789036.png)